3-[(2S,3S)-3-Azido-1-(4-chlorophenyl)butan-2-yl]benzonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S,3S)-3-Azido-1-(4-chlorophenyl)butan-2-yl]benzonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the chlorophenyl intermediate: This involves the reaction of a suitable chlorobenzene derivative with a butan-2-yl group under controlled conditions.
Introduction of the azido group: The azido group is introduced through a nucleophilic substitution reaction, often using sodium azide as the azide source.
Coupling with benzonitrile: The final step involves coupling the intermediate with benzonitrile under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction temperatures, and purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-[(2S,3S)-3-Azido-1-(4-chlorophenyl)butan-2-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2S,3S)-3-Azido-1-(4-chlorophenyl)butan-2-yl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2S,3S)-3-Azido-1-(4-chlorophenyl)butan-2-yl]benzonitrile involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The chlorophenyl and benzonitrile groups can interact with various enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-[(2S,3S)-3-Amino-1-(4-chlorophenyl)butan-2-yl]benzonitrile: Similar structure but with an amino group instead of an azido group.
3-[(2S,3S)-3-Azido-1-(4-fluorophenyl)butan-2-yl]benzonitrile: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
Properties
CAS No. |
941280-55-3 |
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Molecular Formula |
C17H15ClN4 |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
3-[(2S,3S)-3-azido-1-(4-chlorophenyl)butan-2-yl]benzonitrile |
InChI |
InChI=1S/C17H15ClN4/c1-12(21-22-20)17(10-13-5-7-16(18)8-6-13)15-4-2-3-14(9-15)11-19/h2-9,12,17H,10H2,1H3/t12-,17+/m0/s1 |
InChI Key |
OXDINLVMXVFAMK-YVEFUNNKSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)N=[N+]=[N-] |
Canonical SMILES |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)N=[N+]=[N-] |
Origin of Product |
United States |
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